K-Ras G12C-IN-4 belongs to a class of compounds known as K-Ras inhibitors. These inhibitors are designed to bind covalently to the cysteine residue introduced by the G12C mutation, effectively locking the protein in an inactive state. The development of K-Ras G12C inhibitors is significant due to the historical challenges associated with targeting RAS proteins, which have been considered "undruggable" for decades. The classification of K-Ras G12C-IN-4 falls under targeted therapy, specifically aimed at patients with tumors harboring the G12C mutation .
The synthesis of K-Ras G12C-IN-4 involves several key steps that leverage structure-based drug design principles. A common approach includes:
K-Ras G12C-IN-4 features a unique molecular structure that allows it to interact specifically with the mutant form of K-Ras. The compound typically contains:
The precise molecular formula and three-dimensional structure can be elucidated through techniques such as X-ray crystallography, providing insights into how the compound stabilizes the inactive form of K-Ras .
The primary reaction involving K-Ras G12C-IN-4 is its covalent modification of the K-Ras protein. This process can be summarized as follows:
The mechanism of action for K-Ras G12C-IN-4 involves several critical steps:
K-Ras G12C-IN-4 exhibits several physical and chemical properties that are crucial for its function as an inhibitor:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties thoroughly .
K-Ras G12C-IN-4 is primarily utilized in clinical oncology settings, particularly for treating patients with tumors harboring KRAS G12C mutations. Its applications include:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: